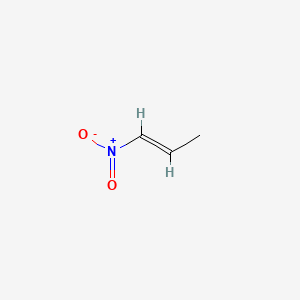

1-Nitropropene

CAS No.: 3156-70-5

Cat. No.: VC3879402

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3156-70-5 |

|---|---|

| Molecular Formula | C3H5NO2 |

| Molecular Weight | 87.08 g/mol |

| IUPAC Name | 1-nitroprop-1-ene |

| Standard InChI | InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3 |

| Standard InChI Key | RIHXMHKNTLBIPJ-UHFFFAOYSA-N |

| Isomeric SMILES | C/C=C/[N+](=O)[O-] |

| SMILES | CC=C[N+](=O)[O-] |

| Canonical SMILES | CC=C[N+](=O)[O-] |

Introduction

Chemical Structure and Electronic Properties

1-Nitropropene (CAS 17082-05-2) is an α,β-unsaturated nitro compound with the structural formula CH₂=CH-CH₂-NO₂. The nitro group confers significant electron-withdrawing effects, polarizing the double bond and enhancing electrophilicity at the β-carbon. Computational analyses using Conceptual Density Functional Theory (CDFT) reveal a charge distribution of +0.25 e at the β-carbon, facilitating nucleophilic attacks . The molecule’s global electrophilicity index (ω = 5.03–5.59 eV) and nucleophilicity index (N = 3.29 eV) highlight its reactivity in polar reactions .

Table 1: Key Physicochemical Properties

Synthesis and Production Methods

Dehydrohalogenation of Halo-Nitroalkanes

1-Nitropropene is synthesized via dehydrohalogenation of 2-chloro-1-nitropropane using base catalysts like pyridine or picoline. This method yields 70–82% under mild conditions (25–50°C) . For example, 3,3,3-trichloro-1-nitropropene is produced by eliminating HCl from 1,1,1-trichloro-2-nitropropane in the presence of picoline .

Thermal Decomposition

High-temperature pyrolysis (400°C) of 2-chloro-1-nitroethane in the gas phase generates 1-nitropropene with 30% yield, though side products like nitrous oxides are common .

Elimination Reactions

Dehydration of 2-nitropropan-1-ol using agents like DCHCDI (dichlorocyclohexylcarbodiimide) at 35°C produces 1-nitropropene efficiently . This method avoids competitive isomerization to 2-nitropropane, a common issue in vapor-phase nitration .

Reactivity and Applications in Organic Synthesis

Cycloaddition Reactions

1-Nitropropene participates in [3+2] cycloadditions with nitrones to form nitroisoxazolidines. For instance, reactions with Z-C-(3-pyridyl)-N-methylnitrone yield products with >90% regioselectivity, driven by secondary orbital interactions (SOI) between the nitro group and aromatic rings . These adducts are precursors to nicotinoid pharmaceuticals .

Michael Additions

The electrophilic β-carbon reacts with nucleophiles (e.g., amines, thiols) in Michael additions. Halogenated derivatives like 3,3,3-trichloro-1-nitropropene exhibit enhanced regioselectivity due to steric and electronic effects .

Industrial Applications

-

Pharmaceuticals: Serves as a building block for antitumor agents and antibacterials .

-

Materials Science: Acts as a solvent in polymer synthesis and a chain-transfer agent in radical polymerization .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H301 | Use PPE; avoid ingestion |

| Skin Sensitization | H317 | Wear gloves; ensure ventilation |

| Respiratory Sensitization | H334 | Use fume hoods |

Recent Research Advancements

Computational Studies

Molecular Electron Density Theory (MEDT) analyses reveal that 1-nitropropene’s reactions proceed via a two-stage, one-step mechanism. For example, [3+2] cycloadditions with nitrones involve pseudoradical center formation at the β-carbon, followed by bond coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume